N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide
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Overview
Description
N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thieno[3,4-c]pyrazole core, which is known for its diverse biological activities. The presence of multiple functional groups, such as the isopropoxybenzamide and dimethylphenyl moieties, contributes to its chemical reactivity and potential utility in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thieno[3,4-c]pyrazole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting with a 2,3-dimethylphenyl hydrazine and a thieno[3,4-c]pyrazole precursor, the cyclization can be induced using a strong acid like hydrochloric acid or a base like sodium hydroxide.
Introduction of the Isopropoxybenzamide Group: This step can be achieved through a nucleophilic substitution reaction where the thieno[3,4-c]pyrazole intermediate reacts with an isopropoxybenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thieno[3,4-c]pyrazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the benzamide moiety, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology
Biologically, the compound’s structure suggests potential activity as an enzyme inhibitor or receptor modulator. It could be explored for its effects on specific biological pathways, particularly those involving oxidative stress or inflammation.
Medicine
In medicinal chemistry, the compound might be investigated for its potential as a therapeutic agent. Its ability to interact with biological targets could make it a candidate for drug development, particularly in the areas of anti-inflammatory or anticancer research.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique chemical structure might also make it suitable for use in specialty chemicals or advanced polymers.
Mechanism of Action
The mechanism by which N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide exerts its effects likely involves interaction with specific molecular targets. These could include enzymes or receptors that are involved in key biological pathways. For example, the compound might inhibit an enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its normal reaction.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(2,4-dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide
- N-(2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide
Uniqueness
Compared to similar compounds, N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the isopropoxy group, in particular, might enhance its ability to interact with certain biological targets or improve its solubility in organic solvents.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S/c1-14(2)30-18-10-8-17(9-11-18)23(27)24-22-19-12-31(28,29)13-20(19)25-26(22)21-7-5-6-15(3)16(21)4/h5-11,14H,12-13H2,1-4H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHFIJQLOVPWSFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC=C(C=C4)OC(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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